molecular formula C19H19N3O3S B5368383 1-(BENZENESULFONYL)-4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PIPERIDINE

1-(BENZENESULFONYL)-4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PIPERIDINE

Cat. No.: B5368383
M. Wt: 369.4 g/mol
InChI Key: VGCFHBVCFFGZTE-UHFFFAOYSA-N
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Description

1-(BENZENESULFONYL)-4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PIPERIDINE is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and a phenyl-1,2,4-oxadiazolyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

5-[1-(benzenesulfonyl)piperidin-4-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c23-26(24,17-9-5-2-6-10-17)22-13-11-16(12-14-22)19-20-18(21-25-19)15-7-3-1-4-8-15/h1-10,16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCFHBVCFFGZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(BENZENESULFONYL)-4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PIPERIDINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids.

    Substitution on the piperidine ring: The piperidine ring can be functionalized with a benzenesulfonyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(BENZENESULFONYL)-4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially target the oxadiazole ring or the sulfonyl group.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary, but typical reagents include halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features, which may interact with biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(BENZENESULFONYL)-4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PIPERIDINE would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(BENZENESULFONYL)-4-(3-PHENYL-1,2,4-TRIAZOL-5-YL)PIPERIDINE: Similar structure but with a triazole ring instead of an oxadiazole ring.

    1-(BENZENESULFONYL)-4-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)PIPERIDINE: Similar structure but with a thiadiazole ring.

Uniqueness

1-(BENZENESULFONYL)-4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PIPERIDINE is unique due to the presence of the oxadiazole ring, which can impart different electronic and steric properties compared to triazole or thiadiazole rings

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